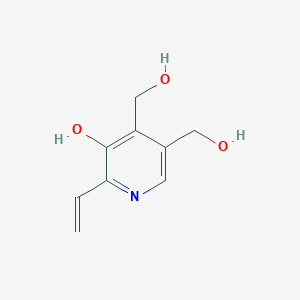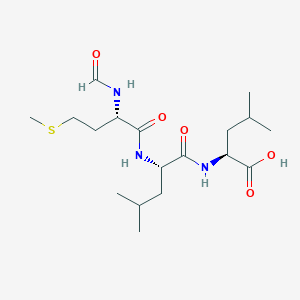
1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a benzylsulfanyl group, a nitro group, and a trifluoromethyl group
Vorbereitungsmethoden
The synthesis of 1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions where the benzylsulfanyl, nitro, and trifluoromethyl groups are introduced. The reaction conditions often involve the use of strong electrophiles and catalysts to facilitate the substitution process .
Industrial production methods may involve the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity of the final product. The specific details of the industrial synthesis may vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in various organic synthesis reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups for desired properties
Wirkmechanismus
The mechanism of action of 1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzylsulfanyl group can engage in nucleophilic substitution. The trifluoromethyl group enhances the compound’s lipophilicity, potentially affecting its interaction with biological membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(Benzylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene include:
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
1,3-Bis(trifluoromethyl)benzene: Another compound with two trifluoromethyl groups on a benzene ring, used in various chemical applications.
Eigenschaften
CAS-Nummer |
60789-51-7 |
|---|---|
Molekularformel |
C14H10F3NO2S |
Molekulargewicht |
313.30 g/mol |
IUPAC-Name |
1-benzylsulfanyl-4-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3NO2S/c15-14(16,17)12-8-11(18(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI-Schlüssel |
HTUBJXRFYLVYJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)
![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)











